3-Hydrazino-5-(3-methyl-2-pyridyl)pyridazine
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Overview
Description
3-Hydrazino-5-(3-methyl-2-pyridyl)pyridazine is a heterocyclic compound that contains a pyridazine ring substituted with a hydrazino group and a 3-methyl-2-pyridyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydrazino-5-(3-methyl-2-pyridyl)pyridazine typically involves the reaction of hydrazine derivatives with pyridazine precursors. One common method is the condensation of 3-methyl-2-pyridylhydrazine with a suitable pyridazine derivative under reflux conditions. The reaction is usually carried out in the presence of a catalyst such as acetic acid or hydrochloric acid to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, pressure, and reaction time. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
3-Hydrazino-5-(3-methyl-2-pyridyl)pyridazine can undergo various chemical reactions, including:
Oxidation: The hydrazino group can be oxidized to form corresponding azo or azoxy derivatives.
Reduction: The compound can be reduced to form hydrazine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions include azo derivatives, hydrazine derivatives, and various substituted pyridazine compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 3-Hydrazino-5-(3-methyl-2-pyridyl)pyridazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting enzymes: Such as cyclooxygenase or other key enzymes involved in inflammatory pathways.
Interacting with DNA/RNA: Leading to the disruption of cellular processes in microbial or cancer cells.
Modulating signaling pathways: Affecting pathways such as the MAPK or JNK pathways, which are involved in cell proliferation and apoptosis.
Comparison with Similar Compounds
3-Hydrazino-5-(3-methyl-2-pyridyl)pyridazine can be compared with other pyridazine derivatives, such as:
Pyridazinone derivatives: Known for their anti-inflammatory and analgesic properties.
Pyridazine-based drugs: Such as minaprine and relugolix, which have been approved for various therapeutic applications.
Properties
Molecular Formula |
C10H11N5 |
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Molecular Weight |
201.23 g/mol |
IUPAC Name |
[5-(3-methylpyridin-2-yl)pyridazin-3-yl]hydrazine |
InChI |
InChI=1S/C10H11N5/c1-7-3-2-4-12-10(7)8-5-9(14-11)15-13-6-8/h2-6H,11H2,1H3,(H,14,15) |
InChI Key |
CDIMNVCPEQEHQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CC=C1)C2=CC(=NN=C2)NN |
Origin of Product |
United States |
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